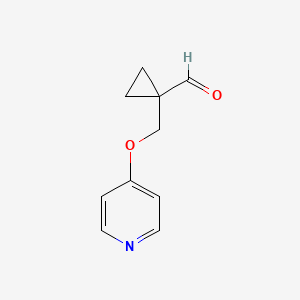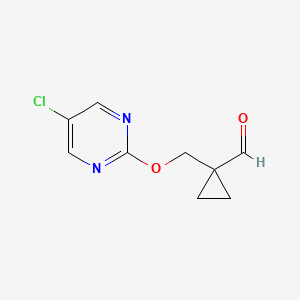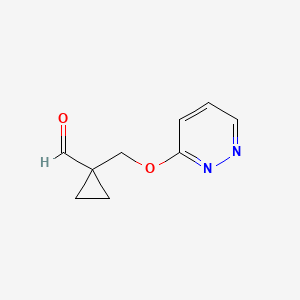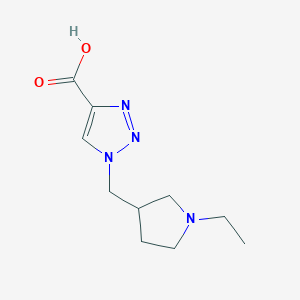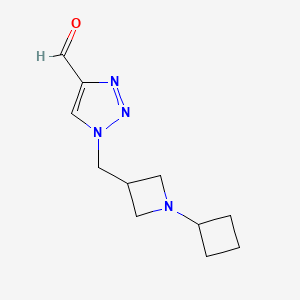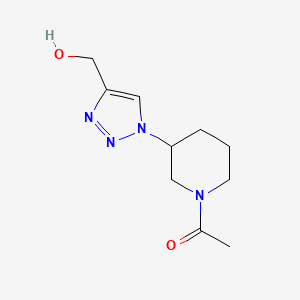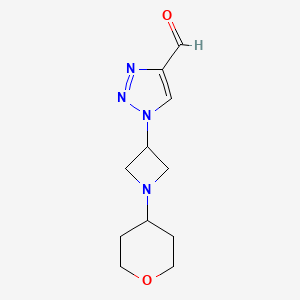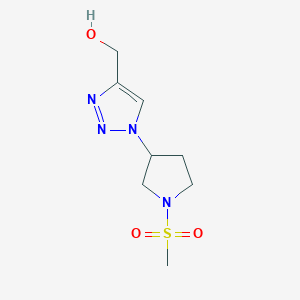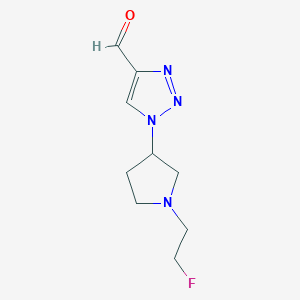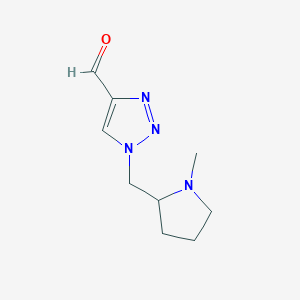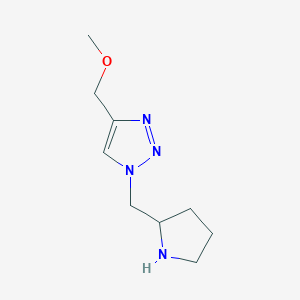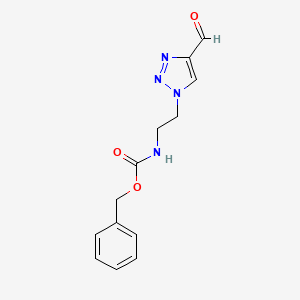
benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole-based compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . For instance, the synthesis of a series of 1,2,3-triazole hybrids involved a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of similar triazole-based compounds has been thoroughly characterized using different spectral techniques . For instance, the IR, 1H NMR, and 13C NMR spectra of similar compounds have been reported .Chemical Reactions Analysis
Triazole-based compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility and wide range of applications.Physical and Chemical Properties Analysis
The physical and chemical properties of similar triazole-based compounds have been reported. For instance, the UV-visible absorption bands of some compounds fall between 350 and 450 nm . Some compounds are also emissive at 77 K in an EtOH/MeOH glass .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Evaluation
Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. Some derivatives exhibited excellent anticonvulsant activity, indicating the potential for therapeutic applications in bacterial and fungal infections as well as in epilepsy management (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Synthesis and Characterization
A study reported the synthesis and characterization of benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate. This compound is highlighted for its relevance in preparing peptides, mimetics, and conjugates, demonstrating the versatility of triazole derivatives in chemical synthesis and potential applications in drug design and biomolecular research (Küçükbay & Buğday, 2014).
Chemical Structure Analysis
In the realm of material science, triazole derivatives including ethyl 2-triazolyl-2-oxoacetate derivatives have been synthesized and analyzed using Hirshfeld surface analysis and DFT calculations. This research not only provides insights into the molecular structures of these compounds but also explores their potential applications in designing new materials with specific electrostatic and bonding properties (Ahmed et al., 2020).
Antitubercular Agents
Another significant application of benzyl triazole derivatives is in the development of antitubercular agents. A study expanded on a novel lead targeting Mycobacterium tuberculosis DHFR, designing derivatives based on bioisosteric replacement. Some of these synthesized ligands showed promising in vitro activity against the H37Rv strain of M. tuberculosis, with compounds exhibiting selectivity for Mtb-DHFR over human DHFR. This highlights the potential of benzyl triazole derivatives in tuberculosis treatment and the design of selective inhibitors for bacterial enzymes (Sharma et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that triazole derivatives actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure with the compound , can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that 1,2,3-triazole hybrids with amine-ester functionality possess a favorable profile and can be considered as patient compliant , suggesting good bioavailability.
Result of Action
It’s known that certain 1,2,3-triazole derivatives can induce apoptosis in cells .
Action Environment
It’s known that the stability of 1,2,3-triazoles against metabolic degradation, their ability to engage in hydrogen bonding, and their active involvement in dipole-dipole and π-stacking interactions contribute to their enhanced biocompatibility .
Safety and Hazards
Direcciones Futuras
Triazole-based compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents . Future research could focus on the design and development of more selective and potent anticancer molecules .
Análisis Bioquímico
Biochemical Properties
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and repair . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting the tubulin polymerization process, which is essential for cell division . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . These effects highlight the potential of this compound as a therapeutic agent for targeting cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest . Additionally, this compound can inhibit the activity of enzymes such as topoisomerase IV by binding to their active sites, thereby preventing DNA replication and repair . These interactions underscore the compound’s potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings emphasize the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . These interactions facilitate the targeted delivery of this compound to specific cellular sites, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization enables this compound to interact with key biomolecules and exert its effects on cellular processes.
Propiedades
IUPAC Name |
benzyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVKOUERAOJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



